molecular formula C9H12N2 B1253695 (2S)-2-Methyl-2,3-dihydroindol-1-amine

(2S)-2-Methyl-2,3-dihydroindol-1-amine

Cat. No.: B1253695
M. Wt: 148.2 g/mol
InChI Key: YELHZVMLYJGTFN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-amino-2-methylindoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-methylindoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reduction of 2-nitro-2-methylindoline using hydrogen gas in the presence of a palladium catalyst. The reaction conditions include:

    Temperature: 25-30°C

    Pressure: 1-2 atm

    Solvent: Ethanol or methanol

Industrial Production Methods

In industrial settings, the production of 1-amino-2-methylindoline may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-amino-2-methylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amino form.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino compound.

    Substitution: Formation of N-substituted indolines.

Mechanism of Action

The mechanism of action of 1-amino-2-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-amino-2-methylindoline can be compared with other similar compounds, such as:

    2-methylindoline: Lacks the amino group, resulting in different chemical reactivity and biological activity.

    1-aminoindoline: Lacks the methyl group, leading to variations in its chemical and biological properties.

    2-aminoindoline: Substitution pattern differs, affecting its reactivity and applications.

The uniqueness of 1-amino-2-methylindoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

(2S)-2-methyl-2,3-dihydroindol-1-amine

InChI

InChI=1S/C9H12N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-5,7H,6,10H2,1H3/t7-/m0/s1

InChI Key

YELHZVMLYJGTFN-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2N1N

SMILES

CC1CC2=CC=CC=C2N1N

Canonical SMILES

CC1CC2=CC=CC=C2N1N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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